molecular formula C33H38N4O6 B10861466 PD-L1-IN-2

PD-L1-IN-2

Cat. No.: B10861466
M. Wt: 586.7 g/mol
InChI Key: WCBUHIGCYKSAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-L1-IN-2 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that cancer cells exploit to evade the immune system. By inhibiting this pathway, this compound can enhance the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1-IN-2 typically involves a series of organic reactions, including multicomponent reactions such as the Groebke-Blackburn-Bienaymé multicomponent reaction. This method allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold, which is a core structure in this compound . The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PD-L1-IN-2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol.

Scientific Research Applications

PD-L1-IN-2 has significant applications in scientific research, particularly in the fields of:

Mechanism of Action

PD-L1-IN-2 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and kill cancer cells . The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. This interaction is crucial for the immune checkpoint pathway that regulates immune responses.

Properties

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

IUPAC Name

tert-butyl N-[3-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C33H38N4O6/c1-33(2,3)43-32(39)34-24-10-8-9-23(20-24)30(38)36-31-35-26(17-21-11-14-25(40-5)15-12-21)27(37(31)4)18-22-13-16-28(41-6)29(19-22)42-7/h8-16,19-20H,17-18H2,1-7H3,(H,34,39)(H,35,36,38)

InChI Key

WCBUHIGCYKSAAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(N2C)CC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.